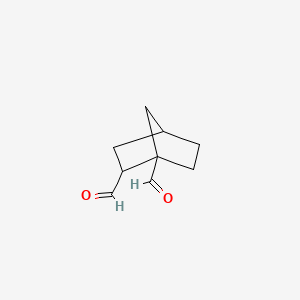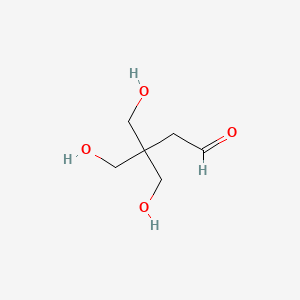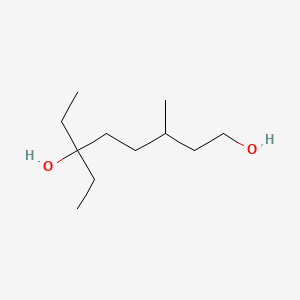
6-Ethyl-3-methyloctane-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-3-methyloctane-1,6-diol is an organic compound with the molecular formula C11H24O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a branched carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-methyloctane-1,6-diol typically involves the reaction of appropriate alkyl halides with diols under controlled conditions. One common method is the alkylation of 3-methyl-1,6-octanediol with ethyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-3-methyloctane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in pyridine or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: Formation of 6-ethyl-3-methyloctane-1,6-dione or 6-ethyl-3-methyloctanoic acid.
Reduction: Formation of 6-ethyl-3-methyloctane.
Substitution: Formation of 6-ethyl-3-methyloctane-1,6-dichloride or 6-ethyl-3-methyloctane-1,6-dibromide.
Aplicaciones Científicas De Investigación
6-Ethyl-3-methyloctane-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-3-methyloctane-1,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s branched structure may also influence its binding affinity and specificity.
Comparación Con Compuestos Similares
6-Ethyl-3-methyloctane-1,6-diol can be compared with other similar diols such as:
1,6-Hexanediol: A linear diol with six carbon atoms.
2-Ethyl-1,3-hexanediol: A branched diol with a similar structure but different branching.
1,8-Octanediol: A linear diol with eight carbon atoms.
Uniqueness
The unique structural feature of this compound is its specific branching pattern, which can influence its physical and chemical properties, making it distinct from other diols.
Propiedades
Número CAS |
26330-63-2 |
|---|---|
Fórmula molecular |
C11H24O2 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
6-ethyl-3-methyloctane-1,6-diol |
InChI |
InChI=1S/C11H24O2/c1-4-11(13,5-2)8-6-10(3)7-9-12/h10,12-13H,4-9H2,1-3H3 |
Clave InChI |
CVEQHDJQWCRLHJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CCC(C)CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


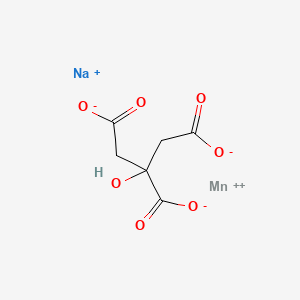

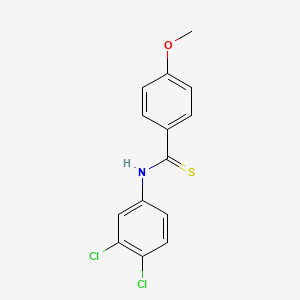
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)

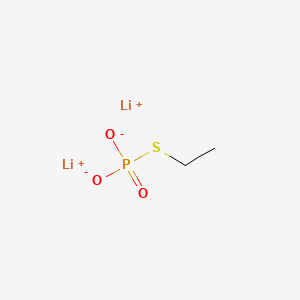

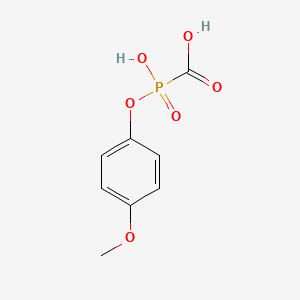
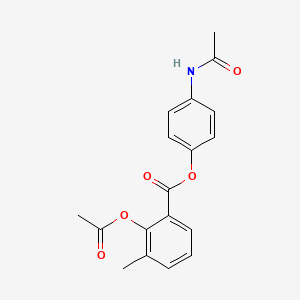
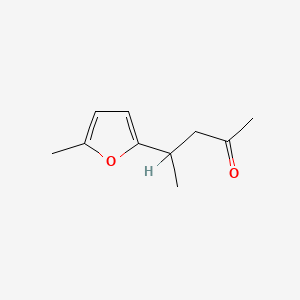
![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
